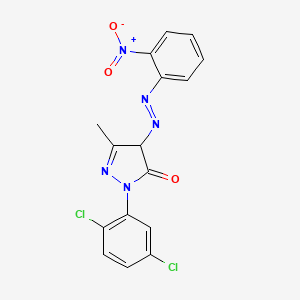

1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one

Description

1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one (CAS: 29330-49-2) is an azo-pyrazoline derivative characterized by a pyrazolin-5-one core substituted with a 2,5-dichlorophenyl group at position 1, a methyl group at position 3, and an o-nitrophenylazo moiety at position 2. This compound is primarily utilized as a vibrant yellow-orange dye in the textile industry due to its strong chromophoric azo group and stability . In biomedical research, it serves as a fluorescent label for detecting proteins and nucleic acids, leveraging its photophysical properties .

Properties

CAS No. |

29330-49-2 |

|---|---|

Molecular Formula |

C16H11Cl2N5O3 |

Molecular Weight |

392.2 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)-5-methyl-4-[(2-nitrophenyl)diazenyl]-4H-pyrazol-3-one |

InChI |

InChI=1S/C16H11Cl2N5O3/c1-9-15(20-19-12-4-2-3-5-13(12)23(25)26)16(24)22(21-9)14-8-10(17)6-7-11(14)18/h2-8,15H,1H3 |

InChI Key |

GUOHODXWACDJHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazoline Core Formation via Cyclocondensation

The pyrazoline nucleus in the target compound is typically synthesized by cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method is well-established and provides a straightforward route to polysubstituted pyrazolines and pyrazoles.

From 1,3-Diketones: The classical approach involves reacting β-diketones with hydrazine or substituted hydrazines, leading to pyrazoline derivatives. For example, Girish et al. reported a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensing phenylhydrazine with ethyl acetoacetate, achieving excellent yields (~95%) with short reaction times and easy work-up.

Optimization of Reaction Conditions: Gosselin and colleagues demonstrated that cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents (such as DMF) with added HCl improves yields by accelerating dehydration steps. This reaction typically proceeds at ambient temperature.

From Acetylenic Ketones: Another approach involves cyclocondensation of hydrazine derivatives with acetylenic ketones, though this often results in regioisomer mixtures. The choice of hydrazine derivative and solvent can influence regioselectivity.

Azo Coupling to Introduce the Azo Group

The azo (-N=N-) group in the compound is introduced via diazotization of aromatic amines followed by coupling with active methylene compounds or pyrazoline derivatives.

The azo coupling reaction typically involves the formation of a diazonium salt from an aromatic amine (e.g., o-nitroaniline) under acidic conditions, which then couples with the pyrazoline nucleus at an activated position to form the azo linkage.

The presence of electron-withdrawing groups such as nitro on the aromatic ring influences the reactivity and stability of the azo compound.

Specific Synthetic Route for 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one

While direct literature on this exact compound is limited, the synthesis can be inferred from analogous azo pyrazoline derivatives:

Synthesis of 1-(2,5-Dichlorophenyl)-3-methyl-2-pyrazolin-5-one:

- Cyclocondensation of 1-(2,5-dichlorophenyl)-3-methyl-1,3-diketone with hydrazine hydrate forms the pyrazolinone core.

Diazotization of o-Nitroaniline:

- o-Nitroaniline is diazotized using sodium nitrite in acidic medium (HCl) at low temperature to form the diazonium salt.

-

- The diazonium salt is then coupled with the pyrazolinone intermediate under alkaline or neutral conditions to yield the azo-substituted pyrazolinone.

This stepwise approach is consistent with azo dye synthesis protocols and pyrazoline chemistry reported in the literature.

Research Outcomes and Data Tables

Although direct experimental data on this exact compound are scarce, related azo pyrazoline derivatives have been extensively characterized and evaluated for properties such as dye fastness and antimicrobial activity.

Dyeing and Antimicrobial Properties of Azo Pyrazoline Derivatives

A study on pyridine azo disperse dyes and their nanoparticles demonstrated that azo compounds synthesized via diazotization and coupling with diketones or pyrazoline derivatives exhibit strong dyeing fastness and antimicrobial effects. These findings support the relevance of the azo pyrazoline scaffold in functional materials.

Representative Data Table: Dye Fastness Properties

| Dye Compound | K/S at λ max (400 nm) | Fastness to Rubbing (Dry/Wet) | Washing Fastness (90°C) | Fastness to Perspiration (Acidic/Alkaline) | Light Fastness |

|---|---|---|---|---|---|

| Azo Pyrazoline Derivative (analogous) | 3.20 - 3.54 | 3-5 / 2-4 | 3-4 | 2-4 / 2-4 | 2-4 |

K/S = (1−R)^2 / 2R, where R is the reflection fraction of dyed fabric

Antimicrobial Activity (Minimum Inhibitory Concentration, MIC µg/mL)

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Aspergillus niger |

|---|---|---|---|---|---|

| Azo Pyrazoline Derivative (analogous) | 3.90 - 7.81 | 15.62 - 62.5 | 7.81 - 31.25 | 7.81 - 62.5 | 7.81 - 166.6 |

Lower MIC values indicate higher antimicrobial potency

Summary Table of Synthetic Steps

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Cyclocondensation | 1,3-Diketone (2,5-dichlorophenyl substituted) + Hydrazine hydrate | Ambient temperature, aprotic solvent (e.g., DMF), possible acid catalyst | Formation of 1-(2,5-Dichlorophenyl)-3-methyl-2-pyrazolin-5-one |

| 2. Diazotization | o-Nitroaniline + NaNO2 + HCl | 0-5 °C, acidic aqueous medium | Formation of diazonium salt |

| 3. Azo Coupling | Pyrazolinone + Diazonium salt | Neutral to slightly alkaline aqueous medium | Formation of azo-substituted pyrazolinone (target compound) |

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions, often using agents like sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: The azo group allows for coupling reactions with phenols or amines, forming new azo compounds.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

In vitro studies have suggested that 1-(2,5-dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one possesses anti-inflammatory properties. It has been tested in models of inflammation, where it demonstrated the ability to reduce markers of inflammation such as cytokines and prostaglandins . This positions the compound as a potential therapeutic agent for inflammatory diseases.

Analgesic Properties

The compound has also been evaluated for analgesic effects. Animal studies indicate that it can reduce pain responses in models of acute and chronic pain, suggesting its utility in pain management therapies .

Analytical Chemistry Applications

Colorimetric Analysis

Due to its azo group, this compound can be used as a colorimetric reagent in analytical chemistry. It forms stable colored complexes with metal ions, allowing for the quantification of these metals in various samples through spectrophotometric methods . This application is particularly useful in environmental monitoring and quality control in industrial processes.

Detection of Analytes

The compound has been utilized in the detection of specific analytes through its chromogenic properties. It can undergo structural changes upon interaction with certain chemicals, resulting in observable color changes that can be measured quantitatively . This feature is leveraged in sensor technology for detecting pollutants or toxins.

Material Science Applications

Dyes and Pigments

The azo structure of this compound makes it suitable for use as a dye or pigment. Its vibrant color and stability under various conditions allow it to be incorporated into plastics, textiles, and coatings . Research into its photostability and thermal stability is ongoing to enhance its application range.

Polymer Composites

In material science, this compound has been explored as an additive in polymer composites. Its incorporation can improve the mechanical properties and thermal stability of polymers, making them suitable for more demanding applications . The synergy between the compound's chemical properties and polymer matrices is an active area of research.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential for use in clinical settings .

Case Study 2: Colorimetric Sensing

In a recent project focused on environmental monitoring, researchers developed a colorimetric sensor using this compound to detect lead ions in water samples. The sensor provided rapid results with high sensitivity and selectivity, outperforming existing methods .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The presence of the azo and nitro groups plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Toxicity and Regulatory Status

- The target compound’s dichlorophenyl and nitro groups contribute to its toxicity, leading to strict disposal regulations . In contrast, Muzolimine (a banned pyrazolinone with 3,4-dichlorophenyl and ethyl groups) was withdrawn due to nephrotoxicity, highlighting the risks of halogenated aryl groups .

- Derivatives with sulfonate or polyoxyalkylene chains (e.g., ) are less toxic and comply with modern environmental standards.

Q & A

Q. What are the critical steps in synthesizing 1-(2,5-dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including diazo coupling and cyclization. Key steps include:

- Diazotization : Formation of the azo linkage via reaction of o-nitrophenyl diazonium salts with pyrazolin-5-one precursors under acidic conditions (0–5°C, sodium nitrite/HCl) .

- Cyclization : Use of sodium acetate or similar bases to facilitate ring closure .

- Purification : Solvent selection (e.g., ethanol or DMSO) and chromatography (TLC/HPLC) to isolate the product .

Optimization focuses on controlling temperature, stoichiometry, and solvent polarity to minimize by-products like unreacted diazonium salts or isomerization of the azo group .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, azo (-N=N-), and pyrazolinone ring signals .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ ~400–500 nm, typical for azo compounds) to assess purity (>95% recommended) .

Q. What safety precautions are required when handling intermediates like o-nitrophenyl diazonium salts?

- Ventilation : Diazonium salts are thermally unstable; use fume hoods to prevent explosive decomposition .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact with carcinogenic intermediates .

- Storage : Keep diazonium salts at 0–4°C in amber vials to prolong stability .

Advanced Research Questions

Q. How does the electronic nature of the o-nitrophenyl azo group influence the compound’s reactivity in biological systems?

The nitro group (-NO₂) enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., thiols in enzymes). This can modulate activity in cytotoxicity assays or enzyme inhibition studies. Computational studies (e.g., DFT) predict charge distribution and reactive sites, aiding in structure-activity relationship (SAR) modeling .

Q. What methodologies are used to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Dose-Response Studies : Evaluate IC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HeLa for cytotoxicity) .

- Mechanistic Profiling : Use kinase assays or ROS detection kits to distinguish between specific target inhibition and nonspecific oxidative stress .

- Metabolite Analysis : LC-MS/MS to identify degradation products that may contribute to divergent results .

Q. How can the stability of the azo linkage be improved for in vivo applications?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce enzymatic reduction of the azo bond .

- Encapsulation : Use liposomal or polymeric nanoparticles to shield the compound from reductases in plasma .

- pH-Sensitive Formulations : Design prodrugs that release the active moiety only in acidic tumor microenvironments .

Q. What computational tools are recommended for predicting interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes like COX-2 or cytochrome P450 .

- MD Simulations : GROMACS for assessing dynamic stability of ligand-target complexes .

- ADMET Prediction : SwissADME or ProTox-II to estimate pharmacokinetics and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.